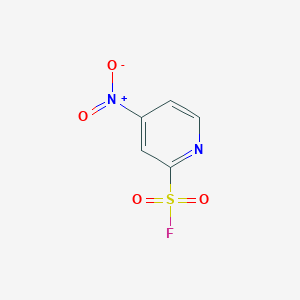

4-Nitropyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2090446-25-4 . It has a molecular weight of 206.15 . It is usually in the form of a powder .

Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 206.15 . It is typically stored at -10 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Fluoropyridines

Kuduk, Dipardo, and Bock (2005) developed an efficient method for synthesizing fluoropyridines via fluorodenitration, which can be applied to 2- or 4-nitro-substituted pyridines. This method uses tetrabutylammonium fluoride (TBAF) under mild conditions and is generalizable for nitropyridines with different substitutions, indicating a potential role of 4-nitropyridine-2-sulfonyl fluoride in this context (Kuduk, Dipardo, & Bock, 2005).

Precursor for PET Tracer Synthesis

Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, specifically for positron emission tomography (PET) tracer synthesis. This highlights the potential application of this compound in advanced imaging techniques (Gebhardt & Saluz, 2012).

Antibacterial Activity

Sadlowski et al. (2018) discovered that aromatic sulfonyl fluorides with a nitro group, like this compound, have significant antibacterial activity against drug-resistant pathogens, including MRSA and multidrug-resistant Acinetobacter baumannii. This suggests its potential use in developing new antibiotics (Sadlowski et al., 2018).

Development of Synthetic Methods

Xu et al. (2019) developed a method for synthesizing aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. This points towards the utility of this compound in various synthetic applications (Xu et al., 2019).

Carbonic Anhydrase Inhibitors

Supuran, Ilies, and Scozzafava (1998) investigated benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes, using compounds that could potentially involve this compound. This indicates its possible role in the synthesis of inhibitors for medical applications (Supuran, Ilies, & Scozzafava, 1998).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biochemical Pathways

The compound can be involved in the synthesis of fluorinated pyridines , which are important synthetic intermediates for new pesticides and medicines.

Propiedades

IUPAC Name |

4-nitropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXBFFICVHJOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2541918.png)

![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)